2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with phenyl groups and a sulfonylethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may involve the use of specialized equipment to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar pyridine core structure but differs in the substituents attached to the ring.
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds have a similar carbonitrile group but differ in the heterocyclic ring structure.
Uniqueness
4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H22N2O2S2 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(2-benzylsulfonylethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H22N2O2S2/c28-19-25-24(22-12-6-2-7-13-22)18-26(23-14-8-3-9-15-23)29-27(25)32-16-17-33(30,31)20-21-10-4-1-5-11-21/h1-15,18H,16-17,20H2 |
InChI Key |
RDYVHACPNJKCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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